6-morpholino-N-(2-pyridinylmethyl)nicotinamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-morpholino-N-(2-pyridinylmethyl)nicotinamide typically involves the following steps:
Formation of the Nicotinamide Derivative: The starting material, nicotinic acid, is converted to nicotinamide through an amidation reaction.
Introduction of the Pyridinylmethyl Group: The nicotinamide derivative is then reacted with 2-pyridinemethanol in the presence of a suitable catalyst to introduce the pyridinylmethyl group.
Morpholine Ring Formation: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction using morpholine and appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-morpholino-N-(2-pyridinylmethyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Morpholine in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the nicotinamide and pyridine rings.
Reduction: Reduced forms of the nicotinamide and pyridine rings.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the morpholine or pyridine rings.
Scientific Research Applications
6-morpholino-N-(2-pyridinylmethyl)nicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-morpholino-N-(2-pyridinylmethyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-morpholino-N-(2-pyridinylmethyl)benzamide
- 6-morpholino-N-(2-pyridinylmethyl)isonicotinamide
- 6-morpholino-N-(2-pyridinylmethyl)pyrazinamide
Uniqueness
6-morpholino-N-(2-pyridinylmethyl)nicotinamide is unique due to its specific combination of a morpholine ring, a pyridine ring, and a nicotinamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific applications .
Properties
IUPAC Name |
6-morpholin-4-yl-N-(pyridin-2-ylmethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c21-16(19-12-14-3-1-2-6-17-14)13-4-5-15(18-11-13)20-7-9-22-10-8-20/h1-6,11H,7-10,12H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVROHIXVNSWZJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=C2)C(=O)NCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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